Cas no 4773-29-9 (Mannose,2-(acetylamino)-2-deoxy-)

Mannose,2-(acetylamino)-2-deoxy-, also known as N-Acetyl-D-mannosamine (ManNAc), is a key monosaccharide derivative widely utilized in biochemical and glycobiology research. This compound serves as a metabolic precursor for the biosynthesis of sialic acids, playing a critical role in cellular processes such as glycosylation and cell signaling. Its high purity and stability make it suitable for enzymatic studies, glycan synthesis, and investigations into sialic acid-related pathways. Researchers value its consistent performance in applications involving glycoprotein engineering and metabolic labeling. The compound’s well-defined structure and reliable reactivity ensure reproducibility in experimental settings, supporting advancements in glycoconjugate research and therapeutic development.
Mannose,2-(acetylamino)-2-deoxy- structure
4773-29-9 structure
Product Name:Mannose,2-(acetylamino)-2-deoxy-
CAS No:4773-29-9
MF:C8H15NO6
MW:221.207803010941
CID:329937
PubChem ID:439281
Update Time:2025-11-01

Mannose,2-(acetylamino)-2-deoxy- Chemical and Physical Properties

Names and Identifiers

    • Mannose,2-(acetylamino)-2-deoxy-
    • N-ACETYL-D-MANNOSAMINE
    • 2-acetamido-2-deoxy-D-galactose
    • 2-acetamido-2-deoxygalactose
    • N-ACETYL MANNOSAMINE
    • N-ACETYL-D-MANNOSAMINIDE
    • N-ACETYL-BETA-D-MANNOSAMINE
    • MANNAC
    • ACETYL-D-MANNOSAMINE, N-
    • 2-ACETAMIDO-2-DEOXY-D-MANNOPYRANOSE
    • 2-ACETAMIDO-2-DEOXY-D-MANNOSE
    • N-ACETYL-BETA-D-MANNOSAMINE HYDRATE
    • D-ManNAc
    • 1136-44-3
    • BDBM50466361
    • N-Acetylmannosamine; ManNAc
    • 2-(Acetylamino)-2-deoxymannopyranose
    • N-acetylmannosamine
    • SCHEMBL5031262
    • N-[2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
    • N-Acetyl-Mannosamine
    • 2-Acetamido-2-Deoxy-D-Mannopyranoside
    • bmse000056
    • Q27132427
    • CHEMBL509437
    • 6-Acetamido-6-deoxy-acpha-D-glucopyranose
    • NS00074238
    • PS-11250
    • N-((3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
    • 2-[15N]Acetamido-2-deoxy-D-mannose
    • 72-87-7
    • C00645
    • 2-Deoxy-2-Acetamido-Mannose
    • EN300-7363289
    • 4773-29-9
    • CHEBI:63153
    • WURCS=2.0/1,1,0/(a1122h-1x_1-5_2*NCC/3=O)/1/
    • E81522
    • 2-Acetamido-2-Deoxy-Mannopyranose
    • 2-Deoxy-2-Acetamido-D-Mannopyranoside
    • CS-0130226
    • N-Acetyl-D-[15N]Mannosamine
    • C8H15NO6
    • MFCD00046758
    • 2-Deoxy-2-Acetamido-D-Mannopyranose
    • 2-Deoxy-2-Acetamido-Mannopyranose
    • N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • 2-Acetamido-2-Deoxy-Mannose
    • 2-Deoxy-2-Acetamido-D-Mannose
    • 2-Acetamido-2-Deoxy-Mannopyranoside
    • Mannopyranose, 2-(acetylamino)-2-deoxy-
    • OVRNDRQMDRJTHS-ZTVVOAFPSA-N
    • 2-Deoxy-2-Acetamido-Mannopyranoside
    • hexopyranose, 2-(acetylamino)-2-deoxy-
    • AKOS024438105
    • MDL: MFCD00046758
    • Inchi: 1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1
    • InChI Key: MBLBDJOUHNCFQT-WCTZXXKLSA-N
    • SMILES: O=C[C@@H](NC(C)=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Computed Properties

  • Exact Mass: 221.09000
  • Monoisotopic Mass: 221.08993720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.423±0.06 g/cm3(Predicted)
  • Boiling Point: 636.4±55.0 °C(Predicted)
  • PSA: 127.09000
  • LogP: -2.84410
  • Solubility: Uncertain
  • pka: 13.04±0.20(Predicted)

Mannose,2-(acetylamino)-2-deoxy- Security Information

  • Hazard Statement: Irritant
  • WGK Germany:3
  • Storage Condition:−20°C

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Additional information on Mannose,2-(acetylamino)-2-deoxy-

Introduction to Mannose, 2-(acetylamino)-2-deoxy- (CAS No. 4773-29-9)

Mannose, 2-(acetylamino)-2-deoxy- (CAS No. 4773-29-9), also known as N-acetyl-D-glucosamine (GlcNAc), is a vital monosaccharide that plays a crucial role in various biological processes. This compound is a key component in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling, immune response, and the structural integrity of cellular membranes. The chemical structure of Mannose, 2-(acetylamino)-2-deoxy- consists of a six-carbon sugar with an acetyl group attached to the amino group at the second carbon position.

In recent years, extensive research has been conducted to explore the diverse biological functions and potential therapeutic applications of Mannose, 2-(acetylamino)-2-deoxy-. One of the most significant areas of study involves its role in glycosylation, a post-translational modification that adds carbohydrate moieties to proteins. Glycosylation is critical for the proper folding, stability, and function of many proteins. For instance, N-linked glycosylation, which involves the attachment of GlcNAc to asparagine residues in proteins, is essential for the formation of complex glycans that modulate protein-protein interactions and cellular signaling pathways.

Recent studies have also highlighted the importance of Mannose, 2-(acetylamino)-2-deoxy- in immune regulation. GlcNAc is a key component of chitin, a structural polysaccharide found in fungi and insects. In humans, GlcNAc can be recognized by specific receptors on immune cells, such as macrophages and dendritic cells, leading to the activation or suppression of immune responses. This property makes Mannose, 2-(acetylamino)-2-deoxy- a potential target for developing novel immunomodulatory therapies.

Furthermore, Mannose, 2-(acetylamino)-2-deoxy- has been investigated for its potential in cancer research. Aberrant glycosylation patterns are often observed in cancer cells, and changes in GlcNAc levels have been linked to tumor progression and metastasis. Research has shown that targeting the enzymes involved in GlcNAc metabolism can inhibit cancer cell growth and enhance the efficacy of existing anticancer treatments. For example, inhibitors of O-GlcNAcase, an enzyme that removes O-GlcNAc modifications from proteins, have shown promise in preclinical studies for their ability to sensitize cancer cells to chemotherapy.

In addition to its role in disease pathology, Mannose, 2-(acetylamino)-2-deoxy- has potential applications in regenerative medicine. GlcNAc is involved in the regulation of stem cell differentiation and tissue repair processes. Studies have demonstrated that supplementation with GlcNAc can promote the differentiation of mesenchymal stem cells into osteoblasts and chondrocytes, making it a valuable candidate for bone and cartilage regeneration therapies.

The synthesis and production of Mannose, 2-(acetylamino)-2-deoxy- have also been optimized to meet increasing demand in both research and industrial settings. Various chemical and enzymatic methods have been developed to produce high-purity GlcNAc efficiently. These methods include fermentation processes using microorganisms such as Escherichia coli and Bacillus subtilis, as well as chemical synthesis routes involving protected intermediates.

In conclusion, Mannose, 2-(acetylamino)-2-deoxy- (CAS No. 4773-29-9) is a multifunctional monosaccharide with significant implications in biological research and therapeutic development. Its involvement in glycosylation, immune regulation, cancer biology, and regenerative medicine underscores its importance as a target for further investigation. As research continues to uncover new insights into its mechanisms of action and potential applications, Mannose, 2-(acetylamino)-2-deoxy- is poised to play an increasingly important role in advancing our understanding of human health and disease.

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